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Compound of Interest

Compound Name: 4-Methylazepane hydrochloride

Cat. No.: B1465794

An In-Depth Technical Guide to the Structural Analysis of 4-Methylazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylazepane hydrochloride is a saturated heterocyclic compound of significant interest
as a structural motif and building block in medicinal chemistry. Its non-planar, flexible seven-
membered ring and the presence of a chiral center demand a rigorous and multi-faceted
approach for unambiguous structural characterization. This guide provides a comprehensive
overview of the essential analytical techniques employed for the structural elucidation of 4-
Methylazepane hydrochloride. As a Senior Application Scientist, this document moves
beyond mere procedural descriptions to delve into the causality behind experimental choices,
ensuring a robust and self-validating analytical workflow. We will explore the application of
Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, Mass
Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering both
theoretical grounding and field-proven insights for each method.

Foundational Physicochemical Characteristics

A precise understanding of a molecule begins with its fundamental properties. 4-
Methylazepane hydrochloride is the salt formed by the reaction of the cyclic secondary
amine, 4-Methylazepane, with hydrochloric acid. This protonation of the nitrogen atom is a
common strategy in drug development to enhance water solubility and bioavailability.[1]
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Property

Data

Source(s)

Chemical Name

4-Methylazepane

hydrochloride
CAS Number 91846-46-7 [2]
Molecular Formula C7H16CIN [3]
Molecular Weight 149.66 g/mol [3]

Chemical Structure

(Image of 4-Methylazepane

HCl)

Parent Compound

4-Methylazepane

Parent Molecular Formula

C7H1isN

[3]

The Analytical Triad: NMR, Crystallography, and
Mass Spectrometry

A truly comprehensive structural analysis relies on the synergistic use of multiple analytical

techniques. Information from one method corroborates and complements the findings of

another, leading to an irrefutable structural assignment. Below, we detail the core workflow.
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Caption: Integrated workflow for the structural elucidation of 4-Methylazepane hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton
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NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen
framework of an organic molecule in solution. For a flexible seven-membered ring like 4-
methylazepane, NMR provides critical insights into connectivity and conformational dynamics.

[4]

Expertise & Rationale

The azepane ring exists in a dynamic equilibrium of several chair and boat-like conformations.
The proton (*H) NMR spectrum can be complex due to overlapping signals from the methylene
groups. Therefore, two-dimensional (2D) NMR experiments, such as COSY (Correlation
Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not optional
luxuries but necessities for definitive assignment. The choice of solvent is also critical;
deuterated chloroform (CDCIs) is a common starting point, but deuterated water (D20) is
invaluable. The addition of D20 will cause the exchange of the acidic N-H protons, leading to
the disappearance of their signals in the H NMR spectrum, which is a key diagnostic test for
identifying these protons.[5]

Experimental Protocol: *H, **C, and 2D NMR

e Sample Preparation: Dissolve ~10 mg of 4-Methylazepane hydrochloride in ~0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.[6]

e H NMR Acquisition:
o Acquire a standard single-pulse *H spectrum on a 400 MHz or higher spectrometer.[7]
o Observe the chemical shifts, coupling patterns, and integrations of all signals.
o Pay close attention to the broad signals characteristic of N-H protons.

e D20 Exchange: Add 1-2 drops of D20 to the NMR tube, shake gently, and re-acquire the H
spectrum. The disappearance of the N-H proton signals confirms their assignment.[5]

e 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. The number of unique
carbon signals will confirm the molecular symmetry.

e 2D NMR (COSY & HSQC):
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o Run a COSY experiment to establish proton-proton coupling networks (i.e., which protons

are adjacent).

o Run an HSQC or HMQC experiment to correlate each proton signal directly to its attached

carbon atom.

Data Interpretation
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Nucleus

Expected Chemical Shift
(ppm)

Key Features & Rationale

1H

~0.9-1.2 (d)

Doublet for the C4-methyl
group, coupled to the C4-

proton.

~15-2.2(m)

Complex multiplets for the ring
methylene protons (C2, C3,
C5, C6). Significant signal

overlap is expected.

~2.8-3.5(m)

Methylene protons adjacent to
the nitrogen (C2, C7) are
deshielded and shifted
downfield due to the inductive
effect of the protonated

nitrogen.[5]

~8.0-9.5 (brs)

Broad singlet for the two N-H
protons of the ammonium salt.
The broadness is due to
quadrupole broadening and
exchange. Signal disappears

upon D20 addition.

13C

~20-25

C4-methyl carbon.

~25-40

Ring methylene carbons (C3,
C5, C6).

~45-55

Ring methylene carbons
adjacent to the nitrogen (C2,
C7), shifted downfield.[5]

~30-35

Methine carbon at C4.

X-Ray Crystallography: The Definitive 3D Structure
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While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides
the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.
[8] It reveals precise bond lengths, bond angles, and the conformation adopted in the crystal
lattice. For a hydrochloride salt, it also definitively maps the intermolecular interactions, such as
hydrogen bonds between the ammonium group and the chloride anion.[9][10]

Expertise & Rationale

The success of this technique is entirely dependent on growing a high-quality single crystal.
This is often the most challenging step. The choice of crystallization method is paramount.
Slow evaporation is a simple starting point, but vapor diffusion (liquid or solvent) or thermal
gradient methods often yield superior crystals.[11] Including aromatic components or heavy
atoms (like bromide instead of chloride) can sometimes improve the ability to form good
crystals and determine the absolute configuration of the chiral center (C4).[11]

Experimental Protocol: Single-Crystal Growth and Data
Collection

e Crystal Growth (Slow Evaporation):

o Dissolve a small amount of 4-Methylazepane hydrochloride in a suitable solvent system
(e.g., ethanol/water, isopropanol) to near saturation in a small vial.

o Loosely cap the vial to allow for slow evaporation of the solvent over several days to
weeks at room temperature.

o Monitor periodically for the formation of well-defined, non-intergrown single crystals.

o Crystal Mounting: Carefully select a suitable crystal (typically 0.1 - 0.3 mm in size) under a
microscope and mount it on a goniometer head.

o Data Collection:
o Place the mounted crystal on an X-ray diffractometer.

o A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and
radiation damage.
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o Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

e Structure Solution and Refinement:

o Process the diffraction data to obtain a set of structure factors.

o Solve the structure using direct methods or Patterson methods to obtain an initial electron
density map.

o Refine the atomic positions and thermal parameters against the experimental data to
achieve the final, high-resolution molecular structure.[8]
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Caption: A streamlined workflow for single-crystal X-ray crystallography analysis.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of
the intact molecule and its fragments. This is essential for confirming the molecular weight and
can provide structural clues based on fragmentation patterns.

Expertise & Rationale

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft technique
ideal for analyzing the intact protonated molecule (the cation [C7H1sN-H]*) from the
hydrochloride salt. Electron lonization (EI), often coupled with Gas Chromatography (GC-MS),
is a higher-energy technique that will cause extensive fragmentation of the parent free-base
molecule (4-Methylazepane).[6] Analyzing the fragmentation pattern in EI-MS can help piece
the structure together, as specific bond cleavages are favored.[12] For a cyclic amine, a
prominent fragmentation pathway is the a-cleavage next to the nitrogen atom.

Experimental Protocol: ESI-MS and GC-EI-MS

o ESI-MS (for Intact Mass):

o Prepare a dilute solution of 4-Methylazepane hydrochloride in a suitable solvent like
methanol or acetonitrile/water.

o Infuse the solution directly into the ESI source of the mass spectrometer.

o Acquire the spectrum in positive ion mode. The primary ion observed should correspond to
the protonated free amine, [M+H]*.

e GC-EI-MS (for Fragmentation Pattern):

o To analyze by GC-MS, the non-volatile salt must be converted to the volatile free base.
This is achieved by a simple liquid-liquid extraction: dissolve the salt in water, basify with
NaOH, and extract the free amine into an organic solvent like dichloromethane.

o Inject the organic extract into the GC-MS system.[6]
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o The GC will separate the compound from any impurities.

o The separated compound will be ionized by EI (typically at 70 eV), and the resulting mass
spectrum of fragments is recorded.

Data Interpretation

Technique Expected m/z Rationale

Corresponds to the [M+H]* of

the free amine (C7HisN).
ESI-MS 114.14 Calculated exact mass:

114.1283. This confirms the

mass of the organic cation.

The molecular ion (M*") of the
EI-MS 113.13 free base (C7H1sN). This may

be weak or absent.

Loss of a methyl group (¢CH3),
[M-15]*. A common

fragmentation for methyl-

98.10

substituted compounds.

Result of a-cleavage, loss of
an ethyl radical (¢CzH5)
adjacent to the nitrogen. This
84.08 is a characteristic
fragmentation pathway for
cyclic amines and can help

locate the methyl group.

Further fragmentation
70.08
pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule by measuring the absorption of infrared radiation. For 4-
Methylazepane hydrochloride, FTIR is particularly effective at confirming the presence of the
ammonium (N-H*) group, which has a distinctly different spectral signature from a secondary
amine (N-H) group.[1]

Expertise & Rationale

The key diagnostic feature of an amine salt is the presence of a very broad and strong
absorption band in the high-frequency region of the spectrum (typically 2400-3200 cm~1), which
is due to the N-H* stretching vibrations.[1] This contrasts sharply with the free secondary
amine, which would show a much weaker and sharper N-H stretch around 3300-3500 cm~1.
Additionally, N-H* bending vibrations appear in the 1500-1600 cm~* region.[13] For
hydrochloride salts, the chloride anion itself does not produce peaks in the mid-IR region.[1]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: No special preparation is needed for ATR-FTIR. Place a small amount
of the solid 4-Methylazepane hydrochloride powder directly onto the ATR crystal.

o Data Acquisition:
o Ensure the ATR crystal is clean by taking a background spectrum.
o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the infrared spectrum, typically over the range of 4000-600 cm~2.[14]

Data Interpretation
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] ) Interpretation &
Wavenumber (cm~12) Vibration Type L
Significance

Aliphatic C-H stretching from

the methyl and methylene
2950 - 2850 C-H Stretch _

groups. Confirms the

hydrocarbon backbone.

A very broad and strong

envelope of peaks. This is the

hallmark signature of an amine
2400 - 3200 (broad) N-H* Stretch )

salt and confirms the

protonation of the nitrogen

atom.[1][15]

Asymmetric and symmetric
1600 - 1500 N-H* Bend bending vibrations of the

ammonium group.[13]

Methylene scissoring
1470 - 1430 C-H Bend o
vibrations.

Conclusion

The structural analysis of 4-Methylazepane hydrochloride is a process of methodical,
evidence-based investigation. No single technique provides the complete picture. A
comprehensive analysis, integrating the connectivity data from NMR, the molecular weight
confirmation from MS, the functional group identification from FTIR, and the definitive 3D
structure from X-ray crystallography, constitutes a self-validating system. This multi-technique
approach ensures the highest degree of confidence in the structural assignment, a non-
negotiable requirement for researchers in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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